Cas no 882-36-0 (N-benzyl-3-oxobutanamide)

N-benzyl-3-oxobutanamide structure
N-benzyl-3-oxobutanamide structure
상품 이름:N-benzyl-3-oxobutanamide
CAS 번호:882-36-0
MF:C11H13NO2
메가와트:191.226423025131
MDL:MFCD00026260
CID:40190
PubChem ID:87558239

N-benzyl-3-oxobutanamide 화학적 및 물리적 성질

이름 및 식별자

    • N-Benzyl-3-oxobutanamide
    • AAPCT
    • Pigment assistant YH160
    • Acetoaceticbenzylamide
    • N-Benzylacetoacetamide (AABA)
    • N-Benzylacetoacetamide
    • Benzyl Acetoacetic Amide
    • ACETOACETBENZYLAMIDE
    • ACETOACET-BENZYLAMINE
    • Acetoacetobenzylamide
    • benzyl acetoacetamide
    • N-(phenylmethyl)acetoacetamide
    • N-ACETOACETYLBENZYLAMINE
    • N-Benzyl-3-oxobutyramide
    • N-benzyl-acetoacetamide
    • Butanamide, 3-oxo-N-(phenylmethyl)-
    • N-Acetoacetabenzylamine
    • T6Y9L5W6QO
    • 3-oxo-N-benzylbutanamide
    • Acetoacetamide, N-benzyl-
    • NSC60240
    • N-Benzylacetoacetamid
    • Maybridge1_002517
    • DivK1c_001269
    • HMS548K09
    • KOHNUEXAOQRRPI-UHFFFAOYSA-N
    • Acetoacetamide, N-benzyl
    • 3-Oxo-N-(phenylmethyl)butanamide (ACI)
    • Acetoacetamide, N-benzyl- (7CI, 8CI)
    • NSC 60240
    • 882-36-0
    • NS00039248
    • AKOS000165151
    • UNII-T6Y9L5W6QO
    • MFCD00026260
    • STK523526
    • CS-W015848
    • B2808
    • CDS1_000229
    • AS-11420
    • SR-01000525562
    • NSC-60240
    • EINECS 212-928-5
    • SR-01000525562-1
    • SCHEMBL7126303
    • 3-OXO-N-(PHENYLMETHYL)BUTANAMIDE
    • DTXSID9061257
    • D77780
    • N-benzyl-3-oxobutanamide
    • MDL: MFCD00026260
    • 인치: 1S/C11H13NO2/c1-9(13)7-11(14)12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)
    • InChIKey: KOHNUEXAOQRRPI-UHFFFAOYSA-N
    • 미소: O=C(CC(C)=O)NCC1C=CC=CC=1

계산된 속성

  • 정밀분자량: 191.09500
  • 동위원소 질량: 191.095
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 207
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 8
  • 토폴로지 분자 극성 표면적: 46.2
  • 소수점 매개변수 계산 참조값(XlogP): 1.1
  • 표면전하: 0

실험적 성질

  • 색과 성상: 백색 각기둥형 결정 분말
  • 밀도: 1.0930
  • 융해점: 101.0 to 105.0 deg-C
  • 비등점: 399.4 °C at 760 mmHg
  • 플래시 포인트: 399.4 °C at 760 mmHg
  • 굴절률: 1.522
  • PSA: 46.17000
  • LogP: 1.67280
  • FEMA: 3108
  • 용해성: 미확정

N-benzyl-3-oxobutanamide 보안 정보

N-benzyl-3-oxobutanamide 세관 데이터

  • 세관 번호:2924299090
  • 세관 데이터:

    중국 세관 번호:

    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

    신고 요소:

    제품명, 성분 함량, 용도, 포장

    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

N-benzyl-3-oxobutanamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
B222950-2g
Benzyl Acetoacetic Amide
882-36-0
2g
$ 356.00 2023-04-18
TRC
B222950-5g
Benzyl Acetoacetic Amide
882-36-0
5g
$ 844.00 2023-04-18
Chemenu
CM276499-500g
N-Benzyl-3-oxobutanamide
882-36-0 95+%
500g
$741 2021-06-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001148-1g
N-benzyl-3-oxobutanamide
882-36-0 98%
1g
¥28 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117238-25g
N-benzyl-3-oxobutanamide
882-36-0 98%
25g
¥30.90 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045610-100g
N-Benzyl-3-oxobutanamide
882-36-0 95%
100g
¥124.00 2024-04-27
eNovation Chemicals LLC
D519605-25g
N-Benzyl-3-oxobutanaMide
882-36-0 97%
25g
$395 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117238-2.5kg
N-benzyl-3-oxobutanamide
882-36-0 98%
2.5kg
¥1884.90 2023-09-04
A2B Chem LLC
AB77048-100g
N-Benzylacetoacetamide
882-36-0 98%
100g
$19.00 2024-04-19
Aaron
AR003TGK-25g
N-Benzyl-3-oxobutanamide
882-36-0 98%
25g
$5.00 2025-01-22

N-benzyl-3-oxobutanamide 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Acetonitrile ;  3 h, rt
2.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
참조
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

합성회로 2

반응 조건
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 80 °C
참조
HFIP-mediated strategy towards β-oxo amides and subsequent Friedel-Craft type cyclization to 2-quinolinones using recyclable catalyst
Kabi, Arup K.; et al, Tetrahedron Letters, 2020, 61(46),

합성회로 3

반응 조건
1.1 Solvents: Polyethylene glycol ;  1.5 h, 120 °C
참조
Facile eco-friendly synthesis of novel chromeno[4,3-b]pyridine-2,5-diones and evaluation of their antimicrobial and antioxidant properties
Jaggavarapu, Satyanarayana Reddy; et al, Journal of Chemical Sciences (Bangalore, 2014, 126(1), 187-195

합성회로 4

반응 조건
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 80 °C
참조
HFIP-mediated strategy towards β-oxo amides and subsequent Friedel-Craft type cyclization to 2-quinolinones using recyclable catalyst
Kabi, Arup K.; et al, Tetrahedron Letters, 2020, 61(46),

합성회로 5

반응 조건
1.1 Solvents: Xylene ;  30 min, 145 °C
2.1 Solvents: Chloroform-d ;  0.5 h, 25 °C
참조
A Chemoselective Route to β-Enamino Esters and Thioesters
Xin, Dongyue; et al, Organic Letters, 2014, 16(8), 2108-2110

합성회로 6

반응 조건
1.1 Catalysts: Manganese(1+), [[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-… Solvents: Toluene
참조
Transesterification of β-keto esters catalyzed by transition metal complexes in a novel heterogeneous way
Kantam, M. Lakshmi; et al, Catalysis Letters, 1999, 62(1), 67-69

합성회로 7

반응 조건
1.1 Solvents: 1,4-Dioxane ;  reflux
참조
2,2-Dimethyl-1,3-dioxane-4,6-dione - First Update to document cited in CA149:245849
Yonemitsu, Osamu; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

합성회로 8

반응 조건
1.1 Catalysts: Triacylglycerol lipase Solvents: 1,4-Dioxane
참조
Chemoenzymic aminolysis and ammonolysis of β-ketoesters
Garcia, Maria Jesus; et al, Tetrahedron Letters, 1993, 34(38), 6141-2

합성회로 9

반응 조건
1.1 Catalysts: Methanol
참조
Radiation-controlled electroluminescence in triple-band emitting electroluminescent materials
Singh, Geeta; et al, Indian Journal of Physics, 1992, (3), 387-90

합성회로 10

반응 조건
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  24 h, rt
2.1 Solvents: Acetonitrile ;  3 h, rt
3.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
참조
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

합성회로 11

반응 조건
1.1 1 min, 178 °C
참조
An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiation
Miriyala, Bruhaspathy; et al, Tetrahedron Letters, 2003, 44(43), 7957-7959

합성회로 12

반응 조건
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 80 °C
참조
HFIP-mediated strategy towards β-oxo amides and subsequent Friedel-Craft type cyclization to 2-quinolinones using recyclable catalyst
Kabi, Arup K.; et al, Tetrahedron Letters, 2020, 61(46),

합성회로 13

반응 조건
1.1 Catalysts: Benzyltrimethylammonium hydroxide Solvents: Methanol
참조
Effects of coreagents on the reactions of alcohols with 6-methyl-1,3-oxazin-2,4(3H)-diones
Singh, Harjit; et al, Indian Journal of Chemistry, 1992, (7), 387-90

합성회로 14

반응 조건
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  24 h, rt
1.2 Solvents: Acetonitrile ;  3 h, rt
1.3 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
참조
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

합성회로 15

반응 조건
1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ;  24 h, reflux
참조
Mild and high-yielding synthesis of β-keto esters and β-ketoamides
Sridharan, Vellaisamy; et al, Synthesis, 2010, (6), 1053-1057

합성회로 16

반응 조건
1.1 Reagents: Butyllithium ,  Zirconocene, dichloride Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium bicarbonate Solvents: Water
참조
New transformations from a 3-silyloxy-2-aza-1,3-diene: consecutive Zr-mediated retro-Brook rearrangement and reactions with electrophiles
Gandon, Vincent; et al, Tetrahedron, 2000, 56(26), 4467-4472

합성회로 17

반응 조건
1.1 Catalysts: Benzyltrimethylammonium hydroxide ,  Potassium thiocyanate Solvents: Methanol
참조
Anion-induced reactions of primary alcohols at C-6 of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones: formation of N-alkyl-3-alkoxybuten-2-amides
Singh, Harjit; et al, Indian Journal of Chemistry, 1989, (11), 950-1

합성회로 18

반응 조건
1.1 Catalysts: Benzyltrimethylammonium hydroxide ,  Potassium thiocyanate Solvents: Ethanol
참조
Anion-induced reactions of primary alcohols at C-6 of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones: formation of N-alkyl-3-alkoxybuten-2-amides
Singh, Harjit; et al, Indian Journal of Chemistry, 1989, (11), 950-1

합성회로 19

반응 조건
1.1 Solvents: Chloroform-d ;  0.5 h, 25 °C
참조
A Chemoselective Route to β-Enamino Esters and Thioesters
Xin, Dongyue; et al, Organic Letters, 2014, 16(8), 2108-2110

합성회로 20

반응 조건
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
참조
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

합성회로 21

반응 조건
1.1 Catalysts: Benzyltrimethylammonium hydroxide ,  Potassium thiocyanate Solvents: 1-Butanol
참조
Anion-induced reactions of primary alcohols at C-6 of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones: formation of N-alkyl-3-alkoxybuten-2-amides
Singh, Harjit; et al, Indian Journal of Chemistry, 1989, (11), 950-1

N-benzyl-3-oxobutanamide Raw materials

N-benzyl-3-oxobutanamide Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:882-36-0)N-Benzylacetoacetamide
1614743
순결:98%
재다:Company Customization
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:882-36-0)N-Benzylacetoacetamide
1614743
순결:98%
재다:Company Customization
가격 ($):문의